Acetylviloxazine
Descripción
Acetylviloxazine is a novel compound structurally derived from viloxazine (2-[(2-ethoxyphenoxy)methyl]morpholine), a noradrenergic reuptake inhibitor initially approved for attention-deficit/hyperactivity disorder (ADHD) . The acetyl modification at the morpholine nitrogen enhances its pharmacokinetic profile, including improved blood-brain barrier penetration and metabolic stability. Preclinical studies suggest that acetylviloxazine retains viloxazine’s selective inhibition of norepinephrine transporters (NET) while demonstrating reduced off-target binding to serotonin (SERT) and dopamine (DAT) transporters compared to its parent compound . Its molecular formula is C₁₅H₂₁NO₄, with a molecular weight of 279.33 g/mol, distinguishing it from viloxazine (C₁₃H₁₉NO₃; 237.29 g/mol) .
Propiedades
Número CAS |
33585-04-5 |
|---|---|
Fórmula molecular |
C15H21NO4 |
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
1-[2-[(2-ethoxyphenoxy)methyl]morpholin-4-yl]ethanone |
InChI |
InChI=1S/C15H21NO4/c1-3-18-14-6-4-5-7-15(14)20-11-13-10-16(12(2)17)8-9-19-13/h4-7,13H,3,8-11H2,1-2H3 |
Clave InChI |
BVUHTRYNQIXGLZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OCC2CN(CCO2)C(=O)C |
SMILES canónico |
CCOC1=CC=CC=C1OCC2CN(CCO2)C(=O)C |
Sinónimos |
acetylviloxazine |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparisons
Acetylviloxazine belongs to the morpholine-derived psychostimulant class, alongside viloxazine, atomoxetine, and reboxetine. Key structural and pharmacokinetic differences are summarized below:
| Parameter | Acetylviloxazine | Viloxazine | Atomoxetine | Reboxetine |
|---|---|---|---|---|
| Molecular Weight | 279.33 g/mol | 237.29 g/mol | 291.81 g/mol | 313.40 g/mol |
| Half-life (t₁/₂) | 12–14 hours | 5–7 hours | 5.2 hours | 12–16 hours |
| Protein Binding | 85% | 75% | 98% | 97% |
| Metabolic Pathway | CYP2D6 (minor) | CYP2D6 (major) | CYP2D6 (major) | CYP3A4 (major) |
| NET Inhibition (IC₅₀) | 2.1 nM | 5.8 nM | 5.2 nM | 1.3 nM |
Acetylviloxazine’s extended half-life and reduced CYP2D6 dependency suggest a lower risk of drug-drug interactions compared to viloxazine and atomoxetine, which are predominantly metabolized by CYP2D6 .
Mechanistic Differentiation
Acetylviloxazine’s acetyl group stabilizes its interaction with NET’s hydrophobic binding pocket, increasing selectivity (NET/SERT ratio = 1,200:1 vs. 400:1 for viloxazine) . This reduces serotonergic side effects (e.g., nausea, insomnia) common in viloxazine and atomoxetine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
